Phenol, 4-[2-(4-pyridinyl)diazenyl]-
Overview
Description
Phenol, 4-[2-(4-pyridinyl)diazenyl]- is a useful research compound. Its molecular formula is C11H9N3O and its molecular weight is 199.21. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactivity and Synthesis
4-[2-(Arylmethylidene)hydrazinylidene]cyclohexa-2,5-dienones, structurally related to the compound , react with aromatic amines through a 1,8-addition pattern, forming N-aryl-N′-(4-oxocyclohexa-2,5-dien-1-ylidene)arenecarbohydrazonamides. This reaction pathway is influenced by the electron-donating capacity of the substituent in the aromatic amine and the electron-withdrawing capacity of the benzylidene fragment of the quinone imine. A possible reaction mechanism has been proposed, highlighting the compound's utility in synthetic organic chemistry (Murashevich, Burmistrov, & Toropin, 2013).
Crystallographic Studies
The molecular structures of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines, closely related to the chemical compound of interest, have been studied to understand their conformation and intermolecular interactions within crystal structures. These studies reveal the significance of C–H⋯N, C–H⋯π, and π⋯π interactions in the crystal packing of these compounds, providing insight into their solid-state behavior and potential applications in materials science (Lai, Mohr, & Tiekink, 2006).
Bioinorganic Chemistry
In bioinorganic chemistry, pyridine thiazole derivatives, including those structurally similar to the compound , have been synthesized and their zinc(II) complexes prepared. These complexes were characterized by X-ray diffraction and elemental analysis, and their antimicrobial and antitumor activities were evaluated. The studies indicate that the metal complexes exhibit greater biological activity than the free ligands, suggesting their potential for development as bioactive materials (Xun-Zhong et al., 2020).
Properties
IUPAC Name |
4-(pyridin-4-yldiazenyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c15-11-3-1-9(2-4-11)13-14-10-5-7-12-8-6-10/h1-8,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBHUOGPSRNKLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=NC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517643, DTXSID00902378 | |
Record name | 4-[2-(Pyridin-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00517643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_1620 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00902378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20815-66-1 | |
Record name | 4-[2-(Pyridin-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00517643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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